(S)-2-Azido-3,3-dimethylbutanoic acid
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Overview
Description
(S)-2-Azido-3,3-dimethylbutanoic acid is an organic compound with a unique structure characterized by the presence of an azido group (-N₃) attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Azido-3,3-dimethylbutanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (S)-2-bromo-3,3-dimethylbutanoic acid, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via an S_N2 mechanism, resulting in the substitution of the bromine atom with an azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Azido-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles when reacted with alkynes.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products:
Reduction: (S)-2-Amino-3,3-dimethylbutanoic acid.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(S)-2-Azido-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through azide-alkyne cycloaddition reactions.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Azido-3,3-dimethylbutanoic acid largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form stable triazole rings. This reaction is often catalyzed by copper(I) ions in what is known as “click chemistry.” The resulting triazole products can exhibit various biological activities and serve as key intermediates in the synthesis of bioactive compounds.
Comparison with Similar Compounds
(S)-2-Azido-3,3-dimethylbutanoic acid can be compared with other azido-containing compounds, such as:
Azidomethylbenzoic acid: Similar in having an azido group but differs in the aromatic backbone.
2-Azidoacetic acid: A simpler structure with an azido group attached to an acetic acid backbone.
3-Azidopropanoic acid: Another simple azido acid with a three-carbon backbone.
Uniqueness: The uniqueness of this compound lies in its chiral center and the presence of bulky methyl groups, which can influence its reactivity and the steric environment in chemical reactions. This makes it a valuable building block in asymmetric synthesis and the development of chiral molecules.
Properties
IUPAC Name |
(2S)-2-azido-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIDLLPVBKRXOK-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111525-71-4 |
Source
|
Record name | (2S)-2-azido-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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